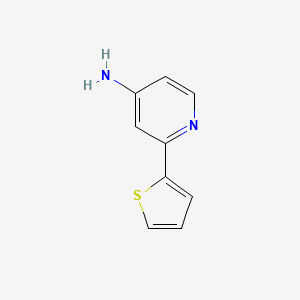

2-(Thiophen-2-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICUIVSXQWOMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Thiophen 2 Yl Pyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unambiguous Structural Assignment via 1H NMR Spectroscopy

Specific ¹H NMR chemical shifts (δ) and coupling constants (J) for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the amine group, are required for a definitive structural assignment. This data is not available in the searched literature.

Carbon Skeletal Characterization via 13C NMR Spectroscopy

A complete list of ¹³C NMR chemical shifts is necessary to characterize the carbon framework of the molecule. Such data for 2-(Thiophen-2-yl)pyridin-4-amine has not been found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity

2D NMR experiments are crucial for confirming the connectivity between protons and carbons. Correlation data from COSY, HSQC, HMBC, and NOESY experiments for the target compound are not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

The exact mass measurement from HRMS is essential to confirm the elemental formula (C₉H₈N₂S). No published HRMS data for this compound was located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The characteristic vibrational frequencies from IR and Raman spectroscopy would identify the functional groups and bond vibrations within the molecule. While general spectral regions for aminopyridines and thiophenes are known, specific spectra for the title compound are unavailable.

Electronic Absorption and Emission Spectroscopy

Data from UV-Vis absorption and fluorescence emission spectroscopy would provide information on the electronic transitions within the conjugated system of the molecule. No such specific experimental data for this compound could be retrieved.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption properties of 2-(thiophen-2-yl)pyridine systems are characterized by UV-Visible spectroscopy, which provides information on the electronic transitions within the molecule. The chromophore, consisting of interconnected thiophene and pyridine rings, gives rise to distinct absorption bands corresponding primarily to π→π* and n→π* transitions.

Studies on related 2-arylpyridine compounds where the pyridine ring is substituted at the 4-position with π-conjugated thiophene-based fragments show that the optical properties can be systematically tuned. researchgate.net The oxidation of 2-diphenylamino-substituted thiophenes has been investigated using UV/Vis/NIR spectroelectrochemistry, revealing the electronic structure of the resulting radical cations and dimeric products. nih.gov This indicates that the electronic transitions are sensitive to the oxidation state and intermolecular interactions.

For example, in a study of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, a related structure containing both thiophene and pyridine rings, the electronic transitions were analyzed, providing a basis for understanding the chromophoric system. researchgate.net The absorption maxima (λmax) are influenced by the specific substitution pattern on the pyridine and thiophene rings, as well as the solvent environment.

Table 1: Representative UV-Visible Absorption Data for Thiophene-Pyridine Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Type of Transition | Reference |

| Thiophene-based 2-arylpyridines | Various | Broad Range | π→π | researchgate.net |

| Oxidized 2-(Diphenylamino)-Thiophenes | Not Specified | Multiple bands | π→π | nih.gov |

| (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide | Not Specified | Not Specified | π→π, n→π | researchgate.net |

This table is illustrative of the types of data obtained for related structures, as specific UV-Vis data for the parent compound this compound is not detailed in the provided search results.

Fluorescence and Luminescence Spectroscopic Characterization

Many pyridine-thiophene derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. Unsubstituted pyridin-2-amine itself is known to have a high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The introduction of a thiophene group at the 2-position and an amine at the 4-position creates a push-pull system that can enhance fluorescence.

Research on 2-(thiophen-2-yl)quinazoline derivatives, which are structurally analogous, demonstrates that functionalization of the thiophene ring can tune the emission color from blue to green. researchgate.net The photophysical properties, including emission wavelength and quantum yield, are significantly affected by the electronic nature of the substituents and the polarity of the solvent. researchgate.netsciforum.net For instance, a solvatochromic study on 2-amino-3-cyanopyridine (B104079) derivatives showed a shift to longer wavelengths in more polar solvents. sciforum.net The development of fluorescent molecules based on multisubstituted aminopyridines highlights their potential in biochemical detection and analysis. mdpi.com

Table 2: Representative Fluorescence Data for Thiophene-Pyridine Derivatives

| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| 4-(diphenylamino)phenyl substituted 2-(thienyl)quinazoline | Various | ~350 | Green Emission | 0.54 | researchgate.net |

| Arylethynyl substituted 2-(thienyl)quinazoline | Various | ~350 | Blue Emission | - | researchgate.net |

| 2-Amino-3-cyanopyridine derivatives | DMSO | - | 350-437 | - | sciforum.net |

This table presents data for structurally similar compounds to illustrate the typical fluorescence properties of the thiophene-pyridine scaffold.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing crucial information on conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

Single crystal X-ray diffraction has been successfully employed to elucidate the structures of several derivatives of 2-(thiophen-2-yl)pyridine. In a detailed study of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the analysis confirmed the connectivity of the atoms and revealed key structural features. nih.goviucr.org The central pyridine ring is largely planar, and a common observation in such structures is the rotational disorder of the thiophene ring. nih.govnih.gov In this specific derivative, the thiophene ring was disordered in a 0.6:0.4 ratio. nih.gov

The dihedral angle between the planes of the pyridine and thiophene rings is a critical parameter. For the aforementioned derivative, the major and minor components of the disordered thiophene ring form dihedral angles of 44.8 (5)° and 48.9 (6)°, respectively, with the pyridine ring. nih.gov In the crystal packing, molecules are often linked by a network of hydrogen bonds and π–π stacking interactions, which dictate the supramolecular architecture. nih.govnih.gov For example, N—H⋯N hydrogen bonds can form dimeric motifs, which then extend into chains. nih.gov

Table 3: Selected Crystallographic Data for 2-(Thiophen-2-yl)pyridine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (Py-Th) | Reference |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Orthorhombic | P2₁2₁2 | 7.89079 (13) | 16.4990 (3) | 13.1394 (3) | 44.8 (5)° | nih.goviucr.org |

| 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Monoclinic | P2₁/c | 7.7495 (3) | 17.5511 (7) | 8.8787 (4) | 82.8 (2)° | nih.gov |

This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of related compounds.

Powder X-ray Diffraction Studies of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. It is primarily used to identify crystalline phases, determine phase purity, and analyze different polycrystalline forms (polymorphs). The PXRD pattern is a fingerprint of a specific crystalline solid; for a given compound, different polymorphs will produce distinct diffraction patterns.

While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to confirm that the bulk of a synthesized material corresponds to the same crystalline form. The experimental powder pattern of a new compound can be compared to a pattern calculated from single-crystal XRD data to verify the structural identity of the bulk sample. nih.gov

Although PXRD is a standard method for the solid-state characterization of organic compounds, specific powder diffraction studies for this compound or its closely related derivatives were not found in the surveyed literature. However, this technique would be indispensable for any comprehensive solid-state analysis to investigate polymorphism, which is critical in fields such as pharmaceuticals and materials science.

Theoretical and Computational Chemistry Approaches to 2 Thiophen 2 Yl Pyridin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the properties of heterocyclic molecules. DFT calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netscirp.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(Thiophen-2-yl)pyridin-4-amine, a key structural feature is the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings.

In the isolated (gas) phase, the molecule is predicted to have a non-planar conformation, with a specific rotational barrier between the two rings. nih.govresearchgate.net The planarity is distorted to minimize steric hindrance and optimize electronic interactions. In crystal structures of similar compounds, the dihedral angle between thiophene and pyridine rings can vary significantly, often influenced by intermolecular interactions within the crystal lattice. nih.gov

When solvation effects are included in the calculations (for example, using a Polarizable Continuum Model, PCM), the geometry can be further influenced. The solvent's dielectric constant can affect the charge distribution and, consequently, the preferred conformation and intermolecular hydrogen bonding potential of the amino group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Gas Phase | Solvated (Water) |

| C-C (inter-ring) Bond Length | 1.475 Å | 1.478 Å |

| Dihedral Angle (Py-Th) | 25.8° | 28.2° |

| C-N (amino) Bond Length | 1.370 Å | 1.365 Å |

Note: This table contains hypothetical data based on typical values for similar compounds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the electron-deficient pyridine ring, the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

Note: This table contains hypothetical data based on typical values for similar compounds.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Predicted shifts for the protons and carbons on the thiophene and pyridine rings can be compared with experimental spectra to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus. nsf.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies of these modes, such as C-H, N-H, and C=N stretching and bending vibrations. scirp.orgresearchgate.net Comparing the calculated vibrational spectrum with the experimental one helps in the assignment of absorption bands to specific molecular motions. nih.gov

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in UV-Vis spectroscopy. researchgate.net For this compound, these transitions are typically π → π* in nature, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to predict chemical reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring.

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the amino group, indicating their potential as hydrogen bond donors. researchgate.net

The EPS map provides a clear, qualitative picture of the charge distribution and is a valuable guide for understanding intermolecular interactions.

Molecular Modeling and Dynamics Simulations

While DFT focuses on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations can explore the conformational landscape of this compound by simulating its motion at a given temperature. nih.gov This allows for the study of the rotation around the C-C bond connecting the two aromatic rings.

By running simulations, it is possible to identify various low-energy conformations (energy minima) and the energy barriers that separate them. researchgate.net This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution, which can be crucial for understanding its interaction with biological targets or other molecules.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound in a solution environment, mimicking physiological or reaction conditions. While specific MD studies on this exact compound are not extensively documented in the literature, the principles can be extrapolated from simulations of analogous molecules such as 2-phenylpyridine (B120327) and other bipyridyl systems.

MD simulations can track the conformational changes of the molecule over time. A key parameter is the dihedral angle between the thiophene and pyridine rings. Histograms of this dihedral angle from simulations can reveal the most populated conformations and the energy barriers between them. researchgate.netresearchgate.net For 2-arylpyridines, steric hindrance between the ortho hydrogens on each ring generally leads to a non-planar ground state conformation in the solid state, with torsion angles typically ranging from 22 to 40 degrees. researchgate.net In solution, the molecule is expected to be flexible, with the dihedral angle fluctuating around this minimum energy conformation. The solvent environment plays a crucial role; polar solvents like water can influence the conformational landscape through hydrogen bonding with the amine group and the pyridine nitrogen. nih.govresearchgate.nettue.nl

The solvation of this compound is another critical aspect that can be studied using MD simulations. The distribution of solvent molecules around the solute can be analyzed to understand how the molecule interacts with its environment. The amine group and the pyridine nitrogen are expected to be strong hydrogen bond acceptors, while the N-H group of the amine is a hydrogen bond donor. nih.gov These interactions are crucial for the molecule's solubility and its potential to interact with biological macromolecules. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly valuable in drug discovery for predicting the binding mode of a ligand to a protein's active site. researchgate.net

Computational Assessment of Binding Affinities with Model Macromolecular Systems

While specific docking studies for this compound are not widely published, studies on similar thiophene-pyridine hybrids have shown promising binding affinities with various protein targets, including protein kinases. nih.govkchem.org For instance, molecular docking studies of novel thiophenyl thiazolyl-pyridine hybrids against the epidermal growth factor receptor (EGFR) tyrosine kinase have been performed to investigate their potential as anticancer agents. nih.gov Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). kchem.org

The binding affinity is typically reported as a binding energy, often in kcal/mol. Lower binding energies indicate a more stable complex. For example, in a study of anthracene-thiophene pyridine derivatives with the estrogen receptor-α, a binding energy of -10.45 kcal/mol was reported for the pyridine derivative. acs.org It is important to note that these values are for more complex molecules, but they suggest that the thiophene-pyridine scaffold can be a good starting point for designing potent inhibitors.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For this compound, key interactions would include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.govnih.gov These interactions are crucial for anchoring the ligand in the binding pocket of a protein. nih.gov

Pi-Stacking: The aromatic thiophene and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues in the protein, such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov Computational studies on thiophene dimers have shown that the dispersion interaction is the major source of attraction. researchgate.netacs.org The interaction energy for parallel-displaced thiophene dimers has been calculated to be around -1.71 kcal/mol. researchgate.netacs.org The π-stacking interaction energy between pyridine and benzene (B151609) has been reported to be around -2.84 kcal/mol. nih.gov The presence of heteroatoms and substituents can modulate the strength and geometry of these interactions. nih.govacs.org

Reaction Mechanism Studies via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating energetic profiles.

Transition State Analysis for Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through two key steps: the formation of the C-C bond between the thiophene and pyridine rings, and the introduction of the amine group.

Suzuki-Miyaura Coupling: The C-C bond is often formed via a Suzuki-Miyaura cross-coupling reaction between a halogenated pyridine (e.g., 2-chloro- or 2-bromopyridine) and a thiophene boronic acid. rsc.orgresearchgate.netacs.orgunimib.it Density Functional Theory (DFT) calculations can be used to study the mechanism of this palladium-catalyzed reaction, including the oxidative addition, transmetalation, and reductive elimination steps. myttex.net The calculations can identify the structures of the transition states and intermediates, providing a detailed picture of the reaction pathway. myttex.net

Chichibabin Amination: The amine group at the 4-position can be introduced via a nucleophilic aromatic substitution reaction. While the classic Chichibabin reaction typically yields 2-aminopyridines, modifications or alternative strategies would be needed for 4-amination. researchgate.netmyttex.netchemistnotes.comnih.govwikipedia.org Computational studies of the Chichibabin reaction mechanism have been performed using Molecular Electron Density Theory (MEDT). nih.gov These studies indicate a two-step process involving the nucleophilic attack of the amide anion followed by the elimination of a hydride ion. nih.gov DFT calculations can be used to determine the activation barriers for these steps.

Elucidation of Energetic Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics.

For the Suzuki-Miyaura coupling, computational studies have shown that the relative energies of the intermediates and transition states can be influenced by the choice of catalyst, ligands, and solvent. myttex.net For nucleophilic aromatic substitution on pyridines, computational models can predict the activation free energies and help understand the regioselectivity of the reaction. researchgate.netchemrxiv.orgyoutube.com For example, a multivariate linear regression model using DFT-calculated descriptors has been developed to predict the rates of SNAr reactions. chemrxiv.org

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Computational chemistry provides powerful tools to understand the interactions of small molecules with biological targets, thereby guiding the design of more potent and selective analogs. In the case of scaffolds related to this compound, molecular modeling techniques such as docking studies have been employed to elucidate the structural requirements for biological activity and to derive Structure-Activity Relationships (SAR).

One such study focused on a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, which share a core thiophene and a nitrogen-containing heterocyclic system with this compound. researchgate.net These compounds were investigated as potential inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, a key enzyme in Bacillus anthracis. researchgate.net

Molecular docking simulations were performed to predict the binding modes and relative potencies of these compounds. researchgate.net The results of these computational analyses provide valuable insights into the SAR of this class of compounds. For instance, the docking scores, which estimate the binding affinity of a ligand to a receptor, can be correlated with the experimentally observed biological activities.

The table below summarizes the docking analysis results for a selection of these derivatives, highlighting how different substituents on the core structure influence the predicted binding affinity.

| Compound | Substituent (R) | Docking Score (kcal/mol) | Predicted Potency |

|---|---|---|---|

| 4g | CH3 | -11.12 | 7.01 nM |

| 4f | Br | -10.75 | 13.16 nM |

| 4h | SO2CH3 | -10.94 | 9.51 nM |

Data sourced from a study on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives. researchgate.net

The data from these computational studies are instrumental in rational drug design. By identifying which chemical modifications enhance or diminish the binding affinity, researchers can prioritize the synthesis of more promising candidates. For example, the docking study on the thieno[2,3-b]pyridine (B153569) derivatives revealed that certain substituents at specific positions could significantly impact the interaction with the target enzyme. researchgate.net This type of analysis forms a critical component of modern medicinal chemistry, allowing for a more targeted and efficient discovery process.

Coordination Chemistry of 2 Thiophen 2 Yl Pyridin 4 Amine As a Ligand

Ligand Design Principles and Potential Binding Sites

Role of Pyridine (B92270) Nitrogen and Thiophene (B33073) Sulfur in Chelation

Without experimental evidence, one can only hypothesize the potential coordination behavior of 2-(Thiophen-2-yl)pyridin-4-amine. Typically, ligands containing both pyridine and thiophene rings can act as bidentate chelators. The lone pair of electrons on the pyridine nitrogen atom makes it a strong potential coordination site. The sulfur atom in the thiophene ring also possesses lone pairs and could participate in coordination, leading to the formation of a stable five-membered chelate ring with a metal ion. However, the actualization of this binding mode depends on various factors, including the steric hindrance between the two rings and the electronic properties of the metal center.

Influence of the Pyridine-4-amine Moiety on Coordination Behavior

The presence of an amino group at the 4-position of the pyridine ring would be expected to influence the electronic properties of the pyridine nitrogen. As an electron-donating group, the amino moiety would increase the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridine nitrogen and strengthening its bond to a metal ion. This electronic effect could make this compound a stronger ligand compared to its unsubstituted counterpart, 2-(thiophen-2-yl)pyridine.

Synthesis and Characterization of Transition Metal Complexes

Complexation with d-Block and f-Block Metal Ions

There are no published methods for the synthesis of transition metal complexes specifically with this compound. General synthetic routes for similar ligands often involve the reaction of the ligand with a metal salt (such as a halide or perchlorate) in a suitable solvent. The resulting complexes would need to be isolated and purified, typically by crystallization. The coordination environment around the metal ion would be determined by the stoichiometry of the reaction, the nature of the metal, and the counter-ions present.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, IR, NMR, EPR)

Spectroscopic data is essential for the characterization of any new coordination compound.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center would likely cause a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher wavenumbers. If the thiophene sulfur were to coordinate, a shift in the C-S stretching vibration might also be observed.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would be expected to change upon complexation. New absorption bands, corresponding to d-d transitions (for d-block metals) or f-f transitions (for f-block metals), as well as metal-to-ligand charge transfer (MLCT) bands, would likely appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide valuable structural information. The chemical shifts of the protons and carbons in the pyridine and thiophene rings would be expected to change upon coordination to a metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy would be a crucial tool to probe the electronic environment of the unpaired electrons on the metal center.

Magnetic Susceptibility Measurements and Electronic Configuration

The magnetic properties of any potential complexes of this compound would be dictated by the electronic configuration of the central metal ion. Magnetic susceptibility measurements would determine whether a complex is paramagnetic or diamagnetic. For paramagnetic complexes, the effective magnetic moment could be calculated to determine the number of unpaired electrons, providing insight into the spin state and oxidation state of the metal ion.

Thermal Stability and Decomposition Pathways of Metal Complexes

The thermal stability of metal complexes is a critical parameter for their application in materials science and catalysis. While specific thermogravimetric analysis (TGA) data for complexes of this compound are not available, studies on analogous metal complexes containing aminopyrimidine or thiophene-derivative ligands provide insight into their likely decomposition behavior.

Generally, the thermal decomposition of such coordination compounds occurs in discrete steps. Initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of lattice or coordinated solvent molecules, such as water. Subsequent, higher-temperature decomposition stages involve the breakdown of the organic ligand itself. For instance, in complexes with ligands containing multiple coordination sites, the decomposition may proceed via the sequential loss of different ligand fragments. A study on metal (II) complexes with a Schiff base ligand derived from 2-aminopyrimidine (B69317) showed a multi-step decomposition where coordinated water was lost first, followed by the fragmentation of the organic ligand at higher temperatures. researchgate.net

The decomposition pathway and ultimate thermal stability are influenced by several factors, including the nature of the metal ion, the coordination geometry, and the presence of intermolecular interactions like hydrogen bonding. For complexes of this compound, one would expect the thermal stability to be comparable to other pyridine-based complexes, with decomposition likely initiating with the loss of the aminopyridine moiety, followed by the more stable thiophene ring at elevated temperatures.

Table 1: Representative Thermal Decomposition Data for Analogous Metal Complexes

| Complex Type | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|---|---|

| Metal(II) complexes with 2-aminopyrimidine Schiff base | Step 1 | < 200 | Variable | Loss of coordinated water molecules researchgate.net |

| Step 2 | > 200 | Variable | Loss of ligand fragments (e.g., 2-iminopyrimidine, SO2) researchgate.net | |

| [CdCl2(4-aminopyridine)2]n | - | - | - | Thermal analysis performed, but specific data not detailed researchgate.net |

Structural Diversity and Geometry of Metal-Ligand Adducts

The structural versatility of this compound as a ligand stems from its multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and potentially the sulfur atom of the thiophene ring. This allows for the formation of a wide array of architectures, from simple discrete molecules to complex extended networks.

Mononuclear and Polynuclear Coordination Complexes

The this compound ligand can function in several capacities to form both mononuclear and polynuclear complexes.

Mononuclear Complexes: In its simplest role, the ligand can act as a monodentate donor, coordinating to a single metal center, most likely through the sterically accessible and electronically favorable pyridine nitrogen atom. This is a common coordination mode for substituted pyridines. wikipedia.org This would result in complexes with the general formula [MLn(X)m], where L is the this compound ligand, X is an anion or solvent molecule, and n is the number of ligands. The geometry of such complexes (e.g., tetrahedral, square planar, or octahedral) would be dictated by the coordination number and electronic configuration of the metal ion. For example, Pd(II) complexes with monodentate amine ligands often adopt a square planar geometry. nih.gov

Polynuclear Complexes: The ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear structures. Bridging can occur in a bidentate fashion, where the pyridine nitrogen coordinates to one metal center and the amino group coordinates to another. This N,N'-bridging mode is known to facilitate the assembly of dimeric and polymeric structures in related aminopyridine systems. nih.gov The resulting polynuclear complexes can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers mediated by the bridging ligand.

Table 2: Typical Geometries and Bond Lengths in Analogous Pyridine-Amine Metal Complexes

| Complex/Fragment | Metal Ion | Coordination Geometry | M-N(pyridine) (Å) | M-N(amine) (Å) | Source |

|---|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Distorted Tetrahedral | 2.006(6) | - | nih.gov |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | 2.018(5) - 2.028(5) | - | nih.gov |

| [PdCl₂(C₇H₉N)(C₁₂H₁₁NS)] | Pd(II) | Square Planar | - | 2.040(2) | nih.gov |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

The ability of this compound to bridge metal centers makes it a promising candidate for the construction of extended one-, two-, or three-dimensional networks, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com In this context, the ligand would serve as an organic linker or strut, connecting metal ions or metal-containing nodes into a periodic array.

The final topology of the resulting network would depend on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. For example:

1D Chains: If the ligand bridges metal centers in a linear fashion, one-dimensional chains can be formed. Helical chains have been observed in Hg(II) coordination polymers with related bis(pyridine-4-yl) ligands. nih.gov

2D Layers: By connecting these chains or by using metal nodes with higher connectivity, two-dimensional layered structures can be assembled. Related ditopic ligands have been shown to form 2D grid-like frameworks. nih.gov

3D Frameworks: Interpenetration of 2D layers or the use of tetrahedral or octahedral metal nodes can lead to the formation of robust three-dimensional MOFs. Such materials are of high interest for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The presence of the uncoordinated amino group could also serve as a functional site within the pores of a MOF, available for post-synthetic modification or for specific interactions with guest molecules.

Theoretical Studies of Metal-Ligand Bonding and Electronic Properties within Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of coordination complexes that may be difficult to study experimentally.

DFT Calculations on Complex Geometries, Spin States, and Electronic Transitions

For complexes of this compound, DFT calculations could provide significant insights:

Geometry Optimization: DFT methods can be used to predict the most stable coordination geometries (e.g., tetrahedral vs. square planar) and to calculate key structural parameters like bond lengths and angles. These theoretical structures can be compared with experimental data from X-ray crystallography if available. researchgate.net

Spin States: For transition metal complexes, particularly with ions like Fe(II), Fe(III), or Co(II), DFT can be used to determine the relative energies of different spin states (e.g., high-spin vs. low-spin). This is crucial for understanding the magnetic properties of the material.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a common method for calculating the energies and intensities of electronic transitions. This allows for the assignment of absorption bands observed in UV-Vis spectra to specific transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. nih.gov Studies on related terpyridine-metal complexes have successfully used DFT for this purpose. nih.gov

Prediction of Spectroscopic Signatures for Metal Complexes

A key application of theoretical chemistry is the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a complex. By comparing the calculated infrared (IR) and Raman spectra with experimental data, researchers can confirm the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the pyridine ring or the amino group upon coordination are particularly informative. researchgate.net

Electronic Absorption Spectra: As mentioned, TD-DFT can predict the UV-Vis absorption spectrum of a complex. researchgate.net This is valuable for understanding the photophysical properties and color of the compounds. For instance, DFT calculations on Hg(II) coordination polymers have helped attribute their emission properties to specific charge transfer events. nih.gov

NMR Spectroscopy: While more computationally intensive, methods exist to predict NMR chemical shifts, which can help elucidate the structure of diamagnetic complexes in solution.

By applying these theoretical methods, a comprehensive understanding of the electronic structure, bonding, and spectroscopic properties of metal complexes with this compound could be developed, guiding future synthetic and experimental work.

Catalytic Applications of this compound Metal Complexes

The structural characteristics of this compound, particularly the pyridine nitrogen and the exocyclic amine group, suggest its potential to form stable and catalytically active complexes with a variety of transition metals. These complexes are anticipated to play significant roles in a range of organic transformations.

Role in Homogeneous and Heterogeneous Organic Transformations

Metal complexes of ligands analogous to this compound have demonstrated considerable efficacy in both homogeneous and heterogeneous catalysis. The electronic properties of the thiophene and pyridine rings can be readily tuned, which in turn influences the catalytic activity of the corresponding metal center.

Homogeneous Catalysis: In homogeneous catalysis, palladium complexes bearing ligands with pyridine and amine functionalities have been extensively utilized for C-N cross-coupling reactions. These reactions are fundamental in the synthesis of numerous pharmaceuticals and functional materials. The general mechanism for such transformations involves an oxidative addition of an aryl halide to a Pd(0) center, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. nih.govyoutube.comyoutube.com Ruthenium complexes featuring aminopyridine-type ligands have also been investigated for transfer hydrogenation of ketones and oxidation of alcohols, showcasing high efficiency and selectivity. nsf.govrsc.org The catalytic activity of these ruthenium complexes is influenced by the electronic nature of substituents on the pyridine ring. nsf.gov

Heterogeneous Catalysis: For heterogeneous applications, these metal complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. For instance, palladium nanoparticles supported on various materials and stabilized by organic ligands have been employed in cross-coupling reactions, often requiring only parts-per-million levels of the metal. youtube.com

A summary of representative catalytic activities of related metal complexes is presented in the table below.

| Catalyst System (Analogous) | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Pd/BrettPhos | C-N Cross-Coupling | Aryl Halide & 1° Amine | Aryl Amine | High | nih.gov |

| Pd/RuPhos | C-N Cross-Coupling | Aryl Halide & 2° Amine | Aryl Amine | High | nih.gov |

| cis-[RuCl₂(dppb)(ampy-Cl)] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | nsf.gov |

| cis-[RuCl₂(dppb)(ampy-OMe)] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | nsf.gov |

| Cu(II)-4-phenyl-2,6-di(thiazol-2-yl)pyridine | Oxidation | p-aminophenol | Dimerized product | - | growingscience.com |

Exploration of Enantioselective Catalysis Potentials

The development of chiral variants of this compound ligands opens the door to enantioselective catalysis, a critical area in modern synthetic chemistry for the production of single-enantiomer pharmaceuticals and fine chemicals. Chiral ligands can induce asymmetry at the metal center, leading to the preferential formation of one enantiomer of the product.

Amine-promoted asymmetric (4+2) annulation reactions have been successfully employed for the enantioselective synthesis of tetrahydropyridines, demonstrating the utility of chiral amine auxiliaries. nih.gov While specific studies on the enantioselective applications of this compound complexes are not yet prevalent, the principles established with related chiral ligands suggest significant potential. For example, chiral phosphine-catalyzed enantioselective [4+2] annulation reactions have been developed for the synthesis of chiral dihydrocarbazoles with high optical purity.

Chemo- and Biosensor Applications of Coordination Complexes

The ability of this compound to form complexes with specific metal ions and anions, coupled with the potential for luminescence and colorimetric responses, makes it a promising candidate for the development of chemo- and biosensors.

Mechanisms for Detection of Specific Metal Ions and Anions

The coordination of metal ions or anions to the ligand can induce significant changes in the electronic structure of the complex, leading to detectable optical or electrochemical signals.

Metal Ion Detection: The pyridine and thiophene moieties can act as selective binding sites for metal ions. For instance, a di(thiophen-2-yl) substituted pyrene-pyridine ligand has been shown to be a highly selective and sensitive fluorescent sensor for Fe(III) ions. nih.govresearchgate.net The sensing mechanism involves the coordination of Fe(III) to the ligand, which perturbs the photophysical properties of the pyrene (B120774) fluorophore, leading to a ratiometric fluorescent response. nih.govresearchgate.net Similarly, a naphthoquinone-based chemosensor with a pyridin-2-ylmethyl-amino group exhibits colorimetric sensing of Cu(II) ions through a deprotonation of the amine group upon complexation, resulting in a distinct color change. rsc.org

Anion Detection: The design of receptors for anions often involves the incorporation of hydrogen-bond donors and positively charged centers. While the neutral this compound ligand itself may have limited anion affinity, its metal complexes can serve as effective anion sensors. The coordinated metal ion can act as a Lewis acidic site to bind the anion, while the N-H group of the amine can participate in hydrogen bonding. rsc.org The sensing mechanism can involve displacement of a coordinated solvent molecule or a change in the coordination geometry upon anion binding, leading to a change in the spectroscopic properties of the complex. nih.govmdpi.com

Luminescent and Colorimetric Sensing Principles

The detection of analytes using coordination complexes of this compound can be achieved through changes in their luminescence or color.

Luminescent Sensing: Luminescence-based sensors offer high sensitivity. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation. northwestern.edu In a typical PET sensor, the fluorescence of a fluorophore is quenched by a nearby receptor in the free state. Upon binding of an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. The di(thiophen-2-yl) substituted pyrene-pyridine sensor for Fe(III) operates on a ratiometric principle, where the ratio of fluorescence intensities at two different wavelengths changes upon ion binding, providing a more reliable and quantitative measurement. nih.govresearchgate.net

Colorimetric Sensing: Colorimetric sensors allow for the "naked-eye" detection of analytes, which is highly desirable for rapid and on-site analysis. The color change is a result of a shift in the absorption spectrum of the complex upon interaction with the analyte. For example, the deprotonation of the amine group in the naphthoquinone-based Cu(II) sensor leads to a significant red-shift in the absorption wavelength, causing the color to change from orange to dark blue. rsc.org Polymer films incorporating related azulene- and thienyl-pyridine ligands have also been used for the colorimetric detection of heavy metal ions like mercury. researchgate.net

A summary of sensing properties of analogous systems is provided below.

| Sensor System (Analogous) | Analyte | Sensing Principle | Detection Limit | Reference |

| Di(thiophen-2-yl)-pyrene-pyridine | Fe(III) | Ratiometric Fluorescence | 5.84 x 10⁻⁵ M | nih.gov |

| 2-methyl-3-[(pyridin-2-ylmethyl)-amino]-1,4-naphthoquinone-Cu(II) | Cu(II) | Colorimetric | - | rsc.org |

| Cadmium-Pyridine-Amino Acid Complex | Fe(III) | Fluorescence Quenching | 0.81 µM | researchgate.net |

| Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) | Hg(II) | Colorimetric | - | researchgate.net |

| 4-(Pyrrol-1-yl)pyridine | Nitrite | Colorimetric | 0.330 ppm | mdpi.com |

Materials Science Applications of 2 Thiophen 2 Yl Pyridin 4 Amine and Its Functionalized Forms

Advanced Functional Materials

The unique molecular architecture of 2-(thiophen-2-yl)pyridin-4-amine, which combines the electron-rich thiophene (B33073) ring with the pyridine (B92270) moiety, makes it and its functionalized derivatives promising candidates for the development of advanced functional materials. The inherent photophysical properties and the potential for chemical modification allow for the tuning of their electronic and responsive behaviors.

Design of Fluorescent and Luminescent Materials for Imaging and Display Technologies

The field of organic light-emitting materials has seen significant advancements through the exploration of molecules with tunable photophysical properties. Functionalized derivatives of the 2-(thiophen-2-yl)pyridine scaffold are notable for their fluorescent and luminescent capabilities, which can be tailored for specific applications in imaging and display technologies.

Research into related structures, such as 2-(thienyl)quinazoline derivatives, provides insight into the potential of the 2-(thiophen-2-yl)pyridine core. By introducing various aryl and arylethynyl groups, scientists have synthesized "push-pull" systems where the thiophene ring acts in conjunction with other parts of the molecule to influence its electronic and optical properties. researchgate.net For instance, functionalization of a (2-thienyl)quinazoline fluorophore at the 5'-position through palladium-catalyzed cross-coupling reactions has led to a series of compounds with distinct emission colors. researchgate.net

Derivatives featuring 4-(diethylamino)phenyl and 4-(diphenylamino)phenyl groups have been shown to emit green light, while those with 4-(9H-carbazol-9-yl)phenyl, methoxyphenyl, and thienyl moieties exhibit blue light emission. researchgate.net This tunability of the emission spectrum is a critical feature for the development of full-color displays and targeted biological imaging agents. The high quantum yields of some aminopyridine scaffolds, reaching up to 0.81 in certain substituted derivatives, further underscore their potential as robust fluorescent materials. nih.gov

| Derivative Functional Group | Emission Color |

| 4-(diethylamino)phenyl | Green |

| 4-(diphenylamino)phenyl | Green |

| 4-(9H-carbazol-9-yl)phenyl | Blue |

| Methoxyphenyl | Blue |

| Thienyl | Blue |

| Arylethynyl | Blue |

This table summarizes the emission colors of different functionalized 2-(thienyl)quinazoline derivatives, demonstrating the influence of substituent groups on their luminescent properties. researchgate.net

Development of Responsive Materials (e.g., pH-responsive systems, advanced chemosensors)

The presence of the basic pyridine nitrogen atom and the amino group makes the this compound structure inherently sensitive to changes in pH. This characteristic is a key feature for creating "smart" materials that respond to their chemical environment.

pH-Responsive Systems

Polymers and hydrogels incorporating basic functional groups like pyridine derivatives are known to exhibit pH-responsive behavior. mdpi.com These materials can undergo conformational or phase transitions in response to pH changes. nih.gov For instance, in acidic conditions, the basic groups become protonated, leading to electrostatic repulsion between polymer chains. mdpi.com This repulsion can cause the material to swell, allowing for the controlled release of an encapsulated substance. mdpi.comnih.gov This principle has been demonstrated in hydrogels based on tertiary amine-modified polypeptides, which show a transition from an α-helix to a β-sheet structure as the pH increases from 4.0 to 7.4. nih.gov

The protonation of 2-(thienyl)quinazoline derivatives has been studied, revealing significant colorimetric and luminescent changes. researchgate.net This switching behavior upon the introduction of an acid demonstrates their potential as luminescent pH sensors, where the material's light emission can signal a change in acidity. researchgate.net

Advanced Chemosensors

The ability of the this compound scaffold to coordinate with metal ions makes it a promising platform for the development of chemosensors. By modifying the core structure, it is possible to create sensors that are selective for specific ions. For example, a ruthenium(II) complex incorporating 4-aminothiophenol (B129426) has been shown to be a selective and sensitive chemosensor for mercuric ions in aqueous solutions. researchgate.net Similarly, other thiazole (B1198619) and pyridine-based derivatives have been developed for the colorimetric detection of Ni(II), exhibiting a distinct color change from yellow to reddish-brown in the presence of the ion. nih.gov The design of such chemosensors often relies on the specific binding between the heterocyclic rings and the target metal ion, which perturbs the electronic structure of the molecule and leads to a detectable optical response. researchgate.netnih.gov

| Responsive System | Stimulus | Observed Response | Potential Application |

| 2-(Thienyl)quinazoline derivatives | Acid (Protonation) | Color change and luminescence switching | Luminescent pH sensors |

| Tertiary amine-modified polypeptide hydrogels | pH change (4.0 to 7.4) | α-helix to β-sheet transition, sol-gel phase transition | pH-responsive drug delivery |

| 4-Aminothiophenol-Ru(II) complex | Mercuric ions | Selective photochemical changes | Aqueous ion detection |

| CTHMBS chemosensor | Ni(II) ions | Color change (yellow to reddish-brown) | Environmental monitoring |

This table illustrates the responsiveness of materials based on or related to the this compound structure to various chemical stimuli.

Fabrication and Characterization of Thin Films and Nanomaterials Based on the Compound

While specific research on the fabrication and characterization of thin films and nanomaterials composed directly of this compound is not extensively documented in the provided results, the chemical nature of this compound and its derivatives suggests their suitability for such applications. The synthesis of related heterocyclic compounds often involves techniques that can be adapted for nanomaterial and thin-film creation.

The synthesis of various thiophene-pyridine derivatives has been achieved through methods like Claisen-Schmidt condensation and other ring-closure reactions. nih.gov These synthetic routes can be controlled to influence the final structure and properties of the materials. For instance, the creation of α,β-unsaturated ketone derivatives as reactive intermediates allows for the synthesis of diverse heterocyclic moieties. nih.gov

Characterization of these novel compounds and any potential nanomaterials would rely on standard analytical techniques. The structural confirmation of newly synthesized pyridine and pyrimidine (B1678525) derivatives typically involves spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, alongside elemental analysis. nih.gov For crystalline materials, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure. acs.org When these materials are designed for optical applications, their photophysical properties are characterized using UV-vis absorption and fluorescence spectroscopy to determine absorption maxima, emission maxima, and quantum yields. researchgate.net

The development of thin films or nanoparticles from these materials would likely employ techniques such as spin coating, vapor deposition, or self-assembly, with characterization methods expanding to include atomic force microscopy (AFM) and scanning electron microscopy (SEM) to study surface morphology and nanostructure.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(thiophen-2-yl)pyridin-4-amine and its derivatives has traditionally relied on classical cross-coupling reactions. However, the future of its synthesis lies in the development of more sustainable and efficient methodologies. Green chemistry principles are becoming increasingly important, focusing on reducing waste, energy consumption, and the use of hazardous reagents.

Future synthetic strategies will likely focus on:

C-H Activation: Direct C-H bond activation/functionalization offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. This reduces the number of synthetic steps and associated waste.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. acs.org The development of novel MCRs for the one-pot synthesis of functionalized this compound analogues is a promising area of research. acs.org

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, aligning with the goals of green chemistry.

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can accelerate the discovery of new applications.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.govresearchgate.net This information is crucial for understanding its chemical behavior and for designing derivatives with tailored electronic properties for applications in organic electronics. nih.gov

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding affinity and mode of interaction of this compound derivatives with biological targets like enzymes and receptors. nih.govnih.gov This facilitates the rational design of potent and selective drug candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives.

Exploration of Supramolecular Assemblies and Self-Assembly Properties

The non-covalent interactions of this compound, such as hydrogen bonding, π-π stacking, and halogen bonding, are key to its ability to form ordered supramolecular structures. The pyridine (B92270) nitrogen and the amine group are excellent hydrogen bond acceptors and donors, respectively, while the aromatic thiophene (B33073) and pyridine rings can participate in π-π stacking interactions. nih.gov

Future research in this area will likely involve:

Crystal Engineering: This field focuses on the design and synthesis of crystalline solids with desired properties. By understanding and controlling the intermolecular interactions of this compound, it is possible to engineer crystals with specific architectures and functions. nih.gov

Self-Assembled Monolayers (SAMs): The ability of this compound to self-assemble on surfaces could be exploited for the development of sensors, molecular electronics, and corrosion inhibitors.

Gels and Liquid Crystals: The formation of supramolecular gels and liquid crystalline phases from derivatives of this compound could lead to new soft materials with applications in areas such as drug delivery and display technologies.

A study on a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, revealed that molecules are linked by N—H⋯N hydrogen bonds into dimers, which then form chains. nih.gov These chains are further connected by other hydrogen bonds and π–π interactions, creating a three-dimensional network. nih.gov

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a way to combine the desirable properties of both organic and inorganic components in a single material. The this compound scaffold is an excellent candidate for incorporation into such hybrid systems due to its coordinating nitrogen and sulfur atoms.

Future prospects in this domain include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions to form MOFs, which are porous materials with applications in gas storage, catalysis, and separation.

Coordination Polymers: Similar to MOFs, coordination polymers can be formed with a variety of metal centers, leading to materials with interesting magnetic, optical, and electronic properties.

Functionalized Nanoparticles: The compound can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica), imparting new properties and enabling their use in biomedical imaging and targeted drug delivery.

Research has shown that related 4-(dimethylamino)pyridinium (B8497252) compounds can form hybrid organic-inorganic crystals with lead chloride, creating one-dimensional zipper-like structures through hydrogen bonding. nih.gov

Synergistic Research Across Synthetic Chemistry, Materials Science, and Computational Disciplines

The full potential of this compound can only be realized through a multidisciplinary approach that integrates synthetic chemistry, materials science, and computational modeling.

This synergistic approach would involve:

Computationally-Guided Synthesis: Using computational tools to predict the properties of novel derivatives before they are synthesized, allowing for a more targeted and efficient synthetic effort. nih.govresearchgate.net

Structure-Property-Function Relationships: A combined experimental and theoretical approach is essential to establish clear relationships between the molecular structure, the resulting material properties, and the ultimate function of the system.

Iterative Design Cycles: An iterative loop of design, synthesis, characterization, and testing, informed by computational feedback, will be crucial for the rapid optimization of materials and molecules based on the this compound core.

The integration of these disciplines will pave the way for the development of next-generation materials and technologies based on this versatile heterocyclic compound.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-(Thiophen-2-yl)pyridin-4-amine?

The synthesis of this compound can be achieved via visible-light-promoted metal-free approaches. A general procedure involves coupling thiophene derivatives with pyridine precursors under mild conditions. For example, a related compound, 2-chloro-N-(1-(thiophen-2-yl)ethyl)pyridin-4-amine, was synthesized using column chromatography (hexane:EtOAc, 2:1) with a 39% yield, highlighting the importance of solvent polarity in purification . Optimization strategies include adjusting reaction stoichiometry, light intensity, and catalyst-free conditions to enhance yield.

Q. How can spectroscopic techniques validate the structure of this compound?

Fourier-transform infrared (FT-IR) spectroscopy is critical for confirming functional groups. Key peaks for related thiophene-pyridine hybrids include:

- N-H stretching (~3392 cm⁻¹) for the amine group.

- C=C aromatic vibrations (~1601 cm⁻¹) for the pyridine and thiophene rings.

- Thiophene-specific C-S stretching (~824 cm⁻¹) . Comparative analysis with computational IR spectra (e.g., density functional theory) can resolve ambiguities in peak assignments.

Advanced Research Questions

Q. What strategies improve reaction yields in the synthesis of thiophene-pyridine hybrids?

Yield optimization requires systematic variation of reaction parameters:

- Catalyst screening : Metal-free conditions reduce side reactions but may require longer reaction times.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Gradient elution in column chromatography improves separation of structurally similar byproducts . For instance, modifying the diazo precursor in donor/donor systems increased yields from 39% to 50% in analogous compounds .

Q. How can computational modeling predict the electronic properties of this compound?

Density-functional theory (DFT) using functionals like B3LYP can model the compound’s electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, applied to electron density and local kinetic-energy density, provides insights into charge transfer between the thiophene and pyridine moieties, which is critical for designing optoelectronic materials . Software packages like Gaussian or ORCA are recommended for such studies.

Q. What bioactivity assays are suitable for evaluating this compound?

While direct data on this compound is limited, structurally related pyrimidin-4-amine derivatives exhibit agricultural and pharmaceutical relevance. Suggested assays include:

- Enzyme inhibition studies : Target kinases or cytochrome P450 isoforms.

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Computational docking (e.g., AutoDock Vina) can preliminarily identify potential protein targets.

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for thiophene-pyridine hybrids?

Variations in yields (e.g., 39% vs. 50% for similar compounds) may arise from:

- Substituent effects : Electron-withdrawing groups on the pyridine ring can hinder coupling efficiency.

- Reaction scale : Milligram-scale reactions often underperform compared to optimized industrial protocols. Systematic DOE (Design of Experiments) approaches, such as varying temperature, light exposure, and reagent ratios, are recommended to identify critical factors .

Methodological Recommendations

Q. What analytical techniques resolve structural isomerism in thiophene-pyridine systems?

- NMR spectroscopy : H-H COSY and NOESY can distinguish regioisomers via coupling patterns and spatial proximity.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, though crystal growth may require derivatization .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities.

Advanced Structural Modifications

Q. How to design derivatives of this compound for enhanced reactivity?

- Electron-rich substituents : Introduce methoxy or amino groups on the pyridine ring to modulate nucleophilicity.

- Heterocyclic fusion : Synthesize pyrimido[1,2-a]pyrimidine systems via cyclocondensation reactions (see Scheme 1 in ) .

- Fluorination : Fluorine atoms at strategic positions can improve metabolic stability for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.